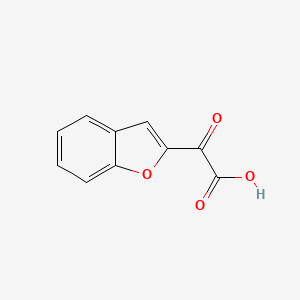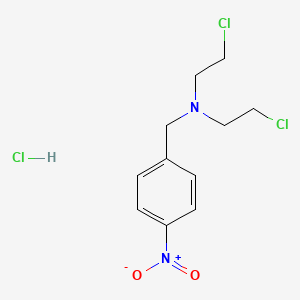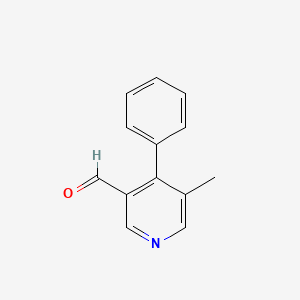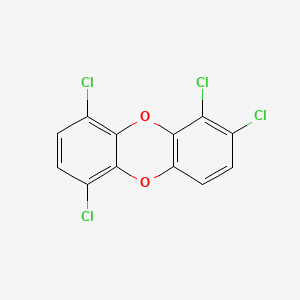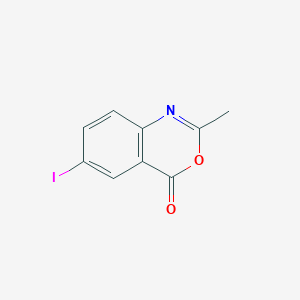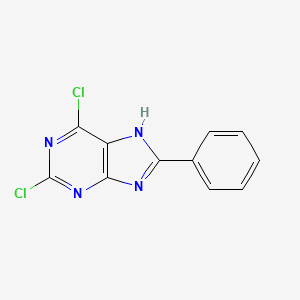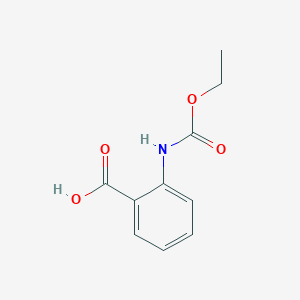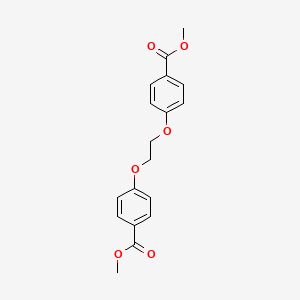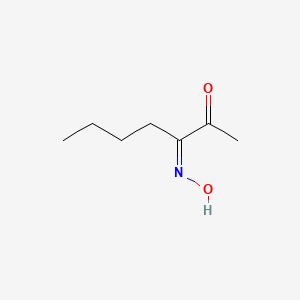
2-Amino-4-hydroxy-6-methylquinoline
概要
説明
2-Amino-4-hydroxy-6-methylquinoline is a chemical compound with the molecular formula C10H10N2O . It is a derivative of quinoline, a class of compounds that have been found to have versatile applications in the fields of industrial and synthetic organic chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives has been a subject of interest in recent years due to their biological and pharmaceutical activities . Various synthesis protocols have been reported in the literature, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using tools like MolView . The structure can be visualized in 3D, providing insights into the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
Amines, such as this compound, can undergo a variety of reactions, including alkylation and acylation . These reactions can be used to modify the structure of the compound and potentially enhance its biological activity .科学的研究の応用
Cytotoxic Activity
2-Amino-4-hydroxy-6-methylquinoline has been utilized in the synthesis of novel compounds exhibiting cytotoxic activity against cancer cell lines. For instance, novel 2-amino-6-aryl-4-(4′-hydroxy-N-methylquinolin-2′-on-3′-yl)pyrimidines, derived from this compound, have shown significant cytotoxic activity against human hepatocellular carcinoma HepG2 and squamous cell carcinoma KB cancer lines. Compounds from this synthesis demonstrated particularly strong activity, with IC50 values as low as 1.33 μM (Toan, Thanh, Truong, & Van, 2020). Another study confirmed similar results, highlighting the anticancer potential of these compounds (Toan, Thanh, Truong, & Van, 2020).
Antibacterial Activity
Research has also explored the antibacterial properties of derivatives of this compound. For instance, the synthesis of 4-amino-8-methylquinolines substituted with hydroxy- or methoxy-groups showed slight antibacterial activity against Gram-positive and Gram-negative bacteria (Meyer, Lemcke, Geffken, & Kaulfers, 2001).
Electrochemical and Spectrophotometric Studies
This compound has been a part of studies focusing on its electrochemical and spectrophotometric properties. For instance, azo-compounds derived from 4-amino-2-methylquinoline, a closely related compound, were synthesized and characterized for their electrochemical behavior at various pH levels, offering insights into their potential applications in chemical sensors (El-Attar, Ismail, & Ghoneim, 2012).
Fluorescence Properties
The fluorescence properties of derivatives of this compound have been investigated for potential use as molecular fluorescent probes. Such studies are significant for applications in biological and chemical sensing (Motyka, Hlaváč, Soural, Hradil, Krejčí, Kvapil, & Weiss, 2011).
作用機序
While the specific mechanism of action for 2-Amino-4-hydroxy-6-methylquinoline is not mentioned in the search results, aminoglycosides, a class of compounds that includes many quinoline derivatives, are known to bind to bacterial 30S ribosomal subunits and interfere with mRNA binding and tRNA acceptor sites, disrupting bacterial growth .
Safety and Hazards
将来の方向性
Quinoline derivatives, including 2-Amino-4-hydroxy-6-methylquinoline, continue to be a focus of research due to their potential biological and pharmaceutical applications . Future research may focus on developing greener and more sustainable chemical processes for the synthesis of these compounds, as well as exploring their potential uses in treating various diseases .
特性
IUPAC Name |
2-amino-6-methyl-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-6-2-3-8-7(4-6)9(13)5-10(11)12-8/h2-5H,1H3,(H3,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLLBKDGPDFTFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=CC2=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30493921 | |
| Record name | 2-Amino-6-methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30493921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
123638-05-1, 42712-44-7 | |
| Record name | 2-Amino-6-methyl-4(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123638-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-6-methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30493921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



